molecular formula C14H12Cl2N6O2S B11492783 N-(4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

N-(4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11492783
M. Wt: 399.3 g/mol
InChI Key: OGGDESRSPDFPTB-UHFFFAOYSA-N
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Description

N-[4-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is a complex organic compound that features a combination of triazole and oxadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole and oxadiazole intermediates. The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation. The oxadiazole ring is often formed via the cyclization of acylhydrazides with phosphoryl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction conditions, such as temperature and residence time, which are crucial for the successful synthesis of complex heterocyclic compounds.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[4-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and oxadiazole rings can bind to active sites on enzymes, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[4-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE apart from similar compounds is its unique combination of triazole and oxadiazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H12Cl2N6O2S

Molecular Weight

399.3 g/mol

IUPAC Name

N-[4-[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C14H12Cl2N6O2S/c1-7(23)17-12-11(20-24-21-12)13-18-19-14(22(13)2)25-6-8-3-4-9(15)5-10(8)16/h3-5H,6H2,1-2H3,(H,17,21,23)

InChI Key

OGGDESRSPDFPTB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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